molecular formula C11H20N2O3 B2728218 2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one CAS No. 46720-39-2

2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one

Cat. No.: B2728218
CAS No.: 46720-39-2
M. Wt: 228.292
InChI Key: AKARZHDDZYUHFP-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with a hydroxyl group and a morpholinoethanone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Morpholinoethanone Attachment: The morpholinoethanone moiety can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with morpholine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and morpholinoethanone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.

    1-Morpholinoethanone: A compound with a morpholinoethanone moiety but lacking the piperidine ring.

    Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups.

Uniqueness

2-(4-Hydroxypiperidin-4-yl)-1-morpholinoethan-1-one is unique due to the combination of the piperidine ring, hydroxyl group, and morpholinoethanone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(4-hydroxypiperidin-4-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-10(13-5-7-16-8-6-13)9-11(15)1-3-12-4-2-11/h12,15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKARZHDDZYUHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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